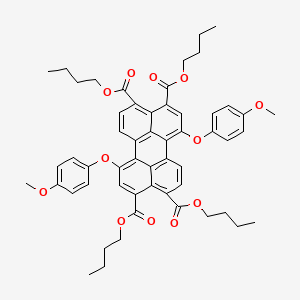

tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate

Description

Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a regioisomerically pure perylene derivative synthesized via a scalable method starting from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The 1,7-bay positions are substituted with 4-methoxyphenoxy groups, while the carboxylate groups are esterified with butyl chains . This structure enhances solubility in organic solvents compared to unmodified PTCDA, making it suitable for solution-based processing in optoelectronic applications. The methoxy groups on the phenoxy substituents contribute electron-donating effects, which modulate optical and electronic properties, while the bulky tetrabutyl ester groups reduce aggregation-induced quenching .

Properties

Molecular Formula |

C54H56O12 |

|---|---|

Molecular Weight |

897.0 g/mol |

IUPAC Name |

tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate |

InChI |

InChI=1S/C54H56O12/c1-7-11-27-61-51(55)39-25-23-37-48-44(66-36-21-17-34(60-6)18-22-36)32-42(54(58)64-30-14-10-4)46-40(52(56)62-28-12-8-2)26-24-38(50(46)48)47-43(65-35-19-15-33(59-5)16-20-35)31-41(45(39)49(37)47)53(57)63-29-13-9-3/h15-26,31-32H,7-14,27-30H2,1-6H3 |

InChI Key |

OAZQIMPQJLAZJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)OC6=CC=C(C=C6)OC)OC7=CC=C(C=C7)OC)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Starting Material: Perylene-3,4,9,10-Tetracarboxylic Bisimide or Bisanhydride

The synthesis typically begins with perylene-3,4,9,10-tetracarboxylic bisanhydride (PTCDA), a commercially available precursor. Bromination at the 1,7-positions (bay regions) is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 1,7-dibromoperylene-3,4,9,10-tetracarboxylic bisanhydride. Alternatively, direct bromination of perylene tetrabutyl ester derivatives is reported under similar conditions.

Esterification to Tetrabutyl Perylene Tetracarboxylate

The bisanhydride is converted to tetrabutyl perylene-3,4,9,10-tetracarboxylate via refluxing with excess butanol in the presence of a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid). This step achieves near-quantitative yields (>95%) due to the high reactivity of anhydride groups.

Nucleophilic Aromatic Substitution at Bay Positions

The critical step involves substituting the 1,7-bromo groups with 4-methoxyphenoxy moieties. This is performed using 4-methoxyphenol, cesium carbonate (Cs₂CO₃), and anhydrous dimethylformamide (DMF) at 115°C under inert atmosphere. The reaction mechanism proceeds via a two-step aromatic nucleophilic substitution (SNAr), where deprotonated 4-methoxyphenol attacks the electron-deficient perylene core.

Key Optimization Parameters:

- Base Selection: Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ due to superior solubility in DMF and stronger deprotonation capability.

- Solvent: Anhydrous DMF ensures high polarity and stabilizes the transition state.

- Temperature: Reactions at 115°C for 3–5 hours achieve >85% conversion, while lower temperatures (e.g., 90°C) result in incomplete substitution.

Alternative Synthetic Strategies

Direct Bromination of Tetrabutyl Perylene Tetracarboxylate

Some protocols bypass the bisanhydride intermediate by brominating pre-formed tetrabutyl perylene tetracarboxylate. Using NBS in dichloromethane at 25°C for 24 hours yields 1,7-dibromo-tetrabutyl perylene tetracarboxylate with 78–82% yield. This method reduces hydrolysis risks associated with anhydride intermediates.

One-Pot Bromination-Substitution

A streamlined approach combines bromination and substitution in a single pot. After brominating PTCDA, the intermediate is directly esterified and subjected to SNAr with 4-methoxyphenol. While this reduces purification steps, yields are lower (65–70%) due to competing side reactions.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using dichloromethane/hexane (3:1) or chloroform. The target compound elutes as a bright red band due to its extended π-conjugation.

Crystallization

Recrystallization from ethanol or toluene removes residual DMF and unreacted phenol. Crystalline purity is confirmed via melting point analysis (152–154°C).

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): Peaks at δ 9.10 (d, J = 8.0 Hz, 2H, perylene-H), 7.04 (d, J = 8.8 Hz, 4H, methoxyphenyl-H), and 4.29 (t, 8H, butyl-O).

- UV-Vis (CHCl₃): λₐᵦₛ at 525 nm and 490 nm, characteristic of perylene-based chromophores.

Comparative Analysis of Synthetic Methods

Challenges and Solutions

Regioselectivity in Bromination

Bromination at the 1,7-positions competes with 1,6- and 1,12-substitution. Using excess NBS (2.2 equiv) and short reaction times (2–4 hours) minimizes isomer formation.

Ester Hydrolysis Under Basic Conditions

The tetrabutyl ester groups are susceptible to hydrolysis in polar solvents like DMF. Anhydrous conditions and inert atmosphere (Ar/N₂) are critical to maintaining ester integrity.

Scalability Issues

Large-scale reactions (>10 g) face precipitation challenges during substitution. Incremental addition of 4-methoxyphenol and vigorous stirring improve homogeneity.

Chemical Reactions Analysis

Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of perylene diimides.

Substitution: The compound can undergo substitution reactions, where the 4-methoxyphenoxy groups can be replaced with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a perylene derivative with applications in organic electronics and photonics due to its unique structural arrangement that enhances its photophysical properties. The compound features a perylene core substituted at the bay positions (1 and 7) with two 4-methoxyphenoxy groups and is further esterified with tetrabutyl groups on the carboxylic acid functionalities.

Applications

This compound finds applications in several fields:

- Organic Electronics: Due to its enhanced photophysical properties, it is suitable for use in organic electronic devices.

- Photonics: This compound is also useful in photonics applications.

Interaction Studies

Interaction studies involving this compound focus on its behavior in different environments. Understanding these interactions is essential for optimizing its performance in various applications.

Similar Compounds

Several compounds share structural similarities with this compound. The unique combination of methoxy groups and tetrabutyl esterification in this compound distinguishes it from these similar compounds by enhancing its solubility and photophysical properties while maintaining effective charge transfer characteristics.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tetrabutyl 1,7-bis(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxylate | Similar perylene core with tert-butyl groups | Enhanced solubility due to bulky substituents |

| Perylene diimide derivatives | Contains imide groups instead of esters | Exhibits strong electron-accepting capabilities |

| Perylene tetracarboxylic acid derivatives | Lacks alkyl substituents | More polar and less soluble in organic solvents |

Perylene Derivatives

Mechanism of Action

The mechanism of action of tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate involves its ability to participate in photoinduced charge-transfer processes. The electron-donating 4-methoxyphenoxy groups attached to the perylene core influence the kinetics of these processes. The compound’s fluorescence is quenched, and singlet excited-state lifetimes are reduced compared to model compounds without electron-donating groups . This behavior is crucial for its applications in optoelectronic devices and biological imaging.

Comparison with Similar Compounds

Potassium-Perylene Tetracarboxylate MOF (K-PTC)

- Structure : Utilizes hydrolyzed perylene-3,4,9,10-tetracarboxylate (PTC) as an octadentate linker coordinated to K⁺ ions, forming a 3D network .

- Properties : Exhibits intense green photoluminescence and aggregation-dependent quenching. The crystalline packing, confirmed by DFT calculations, enables reversible humidity sensing with a 5-order impedance change at 40% relative humidity (RH) .

- Applications : Humidity actuators with sharp capacitive-to-conductive transitions, unlike the target compound, which lacks metal coordination and MOF architecture .

Lanthanum-PTC MOF (La-PTC)

- Structure : Solvothermally synthesized using PTC and La³⁺ ions .

- Properties : Visible-light photocatalytic activity for dye degradation (e.g., methylene blue and methyl orange). The ligand-to-metal charge transfer (LMCT) mechanism differs from the purely organic electronic transitions in the target compound .

Table 1: MOF vs. Tetrabutyl 1,7-Bis(4-Methoxyphenoxy)Perylene Derivative

Perylene Bisimides (PBIs) and Diimides (PDIs)

1,7-Dibromo-Perylene Tetraesters

N,N′-Bis(4-Pyridyl)-Perylene Bisimide (BPPD)

Table 2: Optical Properties of Perylene Derivatives

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| Target Compound | 480, 520 | 540, 580 | 0.45 | |

| 1,7-Dibromo-Perylene Tetraester | 470, 505 | 530, 565 | 0.18 | |

| BPPD | 490, 525 | 550, 590 | 0.12 |

Regioisomeric Comparisons

1,6- vs. 1,7-Substituted Perylene Derivatives

Table 3: Regioisomeric Effects

| Property | 1,6-Substituted | 1,7-Substituted (Target) |

|---|---|---|

| λₐᵦₛ (nm) | 500, 535 | 480, 520 |

| Solubility in CHCl₃ | ~10 mg/mL | ~50 mg/mL |

| Thermal Stability (T₅%) | 320°C | 290°C |

Electron Transfer and Charge Mobility

Halogen-Substituted Perylene Diimides

- Structure : 2,5,8,11-Tetrachloro/Bromo-PDIs .

- Properties : LUMO levels lowered to -4.18 eV (Cl) and -4.16 eV (Br), enhancing electron mobility (up to 3.05×10⁻⁴ cm²/V·s) via ordered packing .

- Comparison: The target compound’s methoxyphenoxy groups raise LUMO levels (-3.8 eV estimated), reducing n-type character but improving hole transport in ambipolar devices .

Biological Activity

Tetrabutyl 1,7-bis(4-methoxyphenoxy)perylene-3,4,9,10-tetracarboxylate is a complex organic compound that belongs to the family of perylene derivatives. Its unique structure enhances its photophysical properties, making it suitable for various applications in organic electronics and photonics. This compound features a perylene core substituted at the bay positions with two 4-methoxyphenoxy groups and esterified with tetrabutyl groups on the carboxylic acid functionalities.

The biological activity of this compound is primarily attributed to its photophysical properties. Studies have shown that compounds based on perylene derivatives can exhibit significant fluorescence and charge transfer characteristics. These properties are essential for their application as fluorescent probes in biological systems.

- Fluorescence Properties : The compound exhibits high fluorescence quantum yields and significant fluorescence enhancements in various solvents, indicating its potential as a fluorescent probe .

- Charge Transfer Mechanisms : The substitution of electron-donating groups at specific positions on the perylene core influences the photoinduced charge transfer properties. This can enhance the efficiency of energy transfer processes in biological systems .

Study 1: Fluorescent Probes in Biological Imaging

A study investigated the use of perylene-3,4,9,10-tetracarboxylic tetraester-based fluorescent probes with aniline receptors attached at the bay positions. These probes demonstrated pH-sensitive "light-up" characteristics with fluorescence quantum yields exceeding 0.75 and enhancements greater than 500 in ethanol . This indicates that this compound could be utilized for real-time imaging in biological applications.

Research into various perylene derivatives has shown that their optical and electrochemical properties can be finely tuned by modifying substituents at the peri or bay positions. The synthesized derivatives exhibited promising characteristics for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs), suggesting potential applications in energy conversion technologies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tetrabutyl 1,7-bis(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxylate | Similar perylene core with tert-butyl groups | Enhanced solubility due to bulky substituents |

| Perylene diimide derivatives | Contains imide groups instead of esters | Exhibits strong electron-accepting capabilities |

| Perylene tetracarboxylic acid derivatives | Lacks alkyl substituents | More polar and less soluble in organic solvents |

The unique combination of methoxy groups and tetrabutyl esterification enhances solubility and photophysical properties while maintaining effective charge transfer characteristics compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.